molecular formula C5H8O B2994328 (2-Methylcycloprop-2-en-1-yl)methanol CAS No. 1407593-23-0

(2-Methylcycloprop-2-en-1-yl)methanol

Cat. No.: B2994328
CAS No.: 1407593-23-0
M. Wt: 84.118
InChI Key: CUTJHZOTKFFPKG-UHFFFAOYSA-N
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Description

(2-Methylcycloprop-2-en-1-yl)methanol is a chemical compound that belongs to the class of cyclopropyl alcohols. It has a cyclopropyl ring and a hydroxyl group connected to a methylene group. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds, due to its ability to act as a chiral building block .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for (2-Methylcycloprop-2-en-1-yl)methanol involves the reduction of a cyclopropene ester using diisobutylaluminum hydride (DIBAL-H). The reaction is carried out by adding DIBAL-H drop-wise to a stirred solution of the cyclopropene ester in dichloromethane at -10°C .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2-Methylcycloprop-2-en-1-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Methylcycloprop-2-en-1-yl)methanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Methylcycloprop-2-en-1-yl)methanol involves its ability to act as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in various nucleophilic substitution and addition reactions. The cyclopropyl ring also imparts unique reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Similar structure but lacks the methyl group on the cyclopropyl ring.

    Cyclopropanol: Contains a cyclopropyl ring with a hydroxyl group but lacks the methylene group.

    2-Methylcyclopropanol: Similar structure but the hydroxyl group is directly attached to the cyclopropyl ring.

Uniqueness

(2-Methylcycloprop-2-en-1-yl)methanol is unique due to the presence of both a cyclopropyl ring and a hydroxyl group connected to a methylene group. This combination imparts unique reactivity and makes it a valuable chiral building block in organic synthesis .

Properties

IUPAC Name

(2-methylcycloprop-2-en-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-4-2-5(4)3-6/h2,5-6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTJHZOTKFFPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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